Green Synthesis Yield Benchmarking: Solvent-Free 87% Yield vs. CuAAC Methods
A recently reported synthetic route employing α‑bromocinnamaldehyde and sodium azide at room temperature without toxic solvents or catalysts yields 87% of the target compound [1]. In contrast, a previously reported CuAAC-based approach using 2‑phenylethinyl‑1,3‑dioxacyclanes required elevated temperatures (150–155 °C) in DMSO and yielded the corresponding 4‑(1,3‑dioxacyclan‑2‑yl)‑5‑phenyl‑1,2,3‑triazoles in only 30–75% . Although the latter produces protected intermediates rather than the free aldehyde, the yield differential (87% vs. 30–75%) and the elimination of DMSO and copper catalysts in the newer route represent a quantifiable advantage for large‑scale procurement and downstream synthetic planning.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 87% yield |
| Comparator Or Baseline | 30–75% yield for protected analog |
| Quantified Difference | 12–57 percentage points higher yield |
| Conditions | Room temperature, no toxic solvents/catalysts (target) vs. 150–155 °C in DMSO with Cu catalyst (comparator) |
Why This Matters
Higher yield under milder, catalyst-free conditions reduces cost of goods, simplifies purification, and aligns with green chemistry procurement criteria.
- [1] Novokshonov, V. V. et al. Synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde. Izvestiya Vysshikh Uchebnykh Zavedenii, Khimiya i Khimicheskaya Tekhnologiya 2021, 64 (11), 30–34. View Source
